molecular formula C22H31ClIrN B12308293 Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)

Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)

Cat. No.: B12308293
M. Wt: 537.2 g/mol
InChI Key: VXSWWLDLWFVXBO-UHFFFAOYSA-M
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Description

Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III) is a complex organometallic compound with the molecular formula C21H23ClIrN and a molecular weight of 517.08 g/mol . This compound is notable for its unique structure, which includes a pentamethylcyclopentadienyl ligand, a pyridinyl group, and a phenyl group coordinated to an iridium center. It is commonly used in various catalytic and synthetic applications due to its stability and reactivity.

Preparation Methods

The synthesis of Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III) typically involves the reaction of pentamethylcyclopentadienyl iridium dichloride dimer with 2-phenylpyridine under specific conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III) undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted iridium complexes and organic molecules.

Scientific Research Applications

Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III) involves its ability to coordinate with various substrates and facilitate chemical transformations. The iridium center acts as a Lewis acid, activating substrates and facilitating bond formation or cleavage. The pentamethylcyclopentadienyl ligand provides stability to the complex, while the pyridinyl and phenyl groups can participate in additional interactions with substrates, enhancing the compound’s reactivity .

Comparison with Similar Compounds

Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III) can be compared with other similar compounds, such as:

The uniqueness of Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III) lies in its combination of ligands and the presence of iridium, which provides distinct reactivity and stability advantages in various applications.

Properties

Molecular Formula

C22H31ClIrN

Molecular Weight

537.2 g/mol

IUPAC Name

carbanide;chloroiridium(2+);1,2,3,4,5-pentamethylcyclopentane;2-phenylpyridine

InChI

InChI=1S/C11H8N.C10H20.CH3.ClH.Ir/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-6-7(2)9(4)10(5)8(6)3;;;/h1-6,8-9H;6-10H,1-5H3;1H3;1H;/q-1;;-1;;+3/p-1

InChI Key

VXSWWLDLWFVXBO-UHFFFAOYSA-M

Canonical SMILES

[CH3-].CC1C(C(C(C1C)C)C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.Cl[Ir+2]

Origin of Product

United States

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